molecular formula C40H26MgN4O8S2 B13772036 Dihydrogen bis(2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(2-))magnesate(2-) CAS No. 67893-11-2

Dihydrogen bis(2-((2-hydroxy-1-naphthyl)azo)naphthalene-1-sulphonato(2-))magnesate(2-)

Cat. No.: B13772036
CAS No.: 67893-11-2
M. Wt: 779.1 g/mol
InChI Key: KSSFIVXPUZQIPN-UHFFFAOYSA-L
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Description

Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) is a complex organic compound with the molecular formula C40H26MgN4O8S2 and a molecular weight of 779.1. This compound is known for its vibrant color properties, making it useful in various industrial applications, particularly in dye and pigment industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) typically involves the reaction of 2-hydroxy-1-naphthylamine with naphthalene-1-sulfonic acid under azo coupling conditions. The reaction is carried out in the presence of a diazonium salt, which facilitates the formation of the azo bond. The magnesium ion is then introduced to form the final complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) has several scientific research applications:

    Chemistry: Used as a pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used in the dye and pigment industry for coloring textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The azo groups and sulfonate groups facilitate binding to various substrates, making it useful in applications like staining and pH indication. The molecular targets include metal ions and biological macromolecules, and the pathways involved often relate to complexation and colorimetric changes.

Comparison with Similar Compounds

Similar Compounds

  • Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]cobaltate(2-)
  • Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]nickelate(2-)
  • Dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]zincate(2-)

Uniqueness

Compared to its similar compounds, dihydrogen bis[2-[(2-hydroxy-1-naphthyl)azo]naphthalene-1-sulfonato(2-)]magnesate(2-) is unique due to its specific binding affinity to magnesium ions, which imparts distinct colorimetric properties. This makes it particularly valuable in applications requiring precise color changes, such as pH indicators and dyes.

Properties

CAS No.

67893-11-2

Molecular Formula

C40H26MgN4O8S2

Molecular Weight

779.1 g/mol

IUPAC Name

magnesium;3-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/2C20H14N2O4S.Mg/c2*23-18-10-9-13-5-3-4-8-16(13)20(18)22-21-17-11-14-6-1-2-7-15(14)12-19(17)27(24,25)26;/h2*1-12,23H,(H,24,25,26);/q;;+2/p-2

InChI Key

KSSFIVXPUZQIPN-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])O.C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])O.[Mg+2]

Origin of Product

United States

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